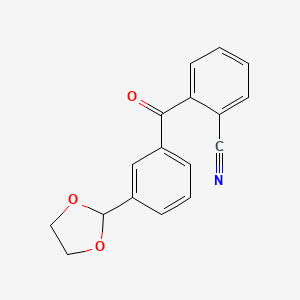

2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone

Vue d'ensemble

Description

The compound 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative characterized by the presence of a cyano group and a 1,3-dioxolane ring. Benzophenones are known for their diverse biological activities, including antioxidant, anticancer, and photoprotective properties . The specific structure of 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone suggests potential applications in various fields such as organic synthesis, material science, and possibly in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, 3-cyanochromones, which are structurally related to benzophenones, can be synthesized via [3+2] cycloadditions with an azomethine ylide derived from sarcosine and formaldehyde . Another relevant synthesis method involves the direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile to produce N-(cyano(naphthalen-1-yl)methyl)benzamides . Additionally, 3-Cyano-4-benzopyrones, which share the cyano and benzoyl features with the compound of interest, can be synthesized from substituted o-hydroxyacetophenones using a one-pot method involving cyclization with Vilsmeier reagent followed by treatment with hydroxylamine hydrochloride . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often confirmed using techniques such as NMR, IR, and MS . X-ray single crystallography can also be employed to reveal the solid-state properties of these compounds . The presence of a cyano group and a 1,3-dioxolane ring in the molecule of interest would likely contribute to unique structural features that could be elucidated using these analytical methods.

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. For example, the electrochemical cyanomethylation of benzophenone can yield 3-phenylcinnamonitrile, demonstrating the reactivity of the benzophenone core under electrochemical conditions . The reactivity of the cyano group and the 1,3-dioxolane ring in 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone could be explored in similar or other chemical transformations, potentially leading to a range of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can vary widely depending on their substituents. For instance, some benzamide derivatives exhibit colorimetric sensing behavior due to intramolecular charge transfer mechanisms, which could be a property of interest for the compound . The photoprotective and antioxidant properties of benzophenones are also significant, as they can offer sun protection and minimize tumor development . The specific properties of 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone would need to be investigated to determine its potential applications.

Applications De Recherche Scientifique

Environmental Impact and Ecological Risks

Benzophenone derivatives, particularly those used in sunscreens and cosmetics (e.g., Benzophenone-3), have raised concerns regarding their environmental impact. These compounds are lipophilic, bioaccumulative, and have been detected in water, soil, and sediments, leading to potential risks to aquatic ecosystems. The widespread use and subsequent environmental release of these substances necessitate further studies on their long-term exposure effects in aquatic systems (Kim & Choi, 2014).

Pharmacological Potential

Polyisoprenylated benzophenones isolated from the Clusiaceae family have shown a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. These compounds interact with various cellular pathways, indicating their potential as lead compounds for developing new drugs (Acuña, Jancovski, & Kennelly, 2009).

Antimicrobial and Antifungal Properties

Cyanobacterial compounds have been recognized for their antimicrobial activities against multidrug-resistant pathogenic bacteria and fungi. The chemical diversity of cyanobacterial metabolites, including those structurally related to benzophenones, offers a promising avenue for the development of new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).

Antioxidant Capacity

Research on chromones, compounds related to benzophenones, has highlighted their significant antioxidant properties, which are crucial for neutralizing active oxygen species and preventing cell damage. This antioxidant activity is associated with the potential to address various diseases, emphasizing the importance of structural features such as the double bond and carbonyl group for their efficacy (Yadav, Parshad, Manchanda, & Sharma, 2014).

Safety and Regulation

The safety of benzophenone as a flavoring agent has been assessed, with established tolerable daily intakes to ensure consumer protection. The evaluations consider genotoxicity, endocrine activities, and toxic effects, supporting its use under current conditions without safety concerns (Silano et al., 2017).

Propriétés

IUPAC Name |

2-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-14-4-1-2-7-15(14)16(19)12-5-3-6-13(10-12)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHDNVSBFNPGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645049 | |

| Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

898778-93-3 | |

| Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

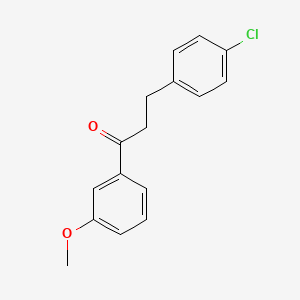

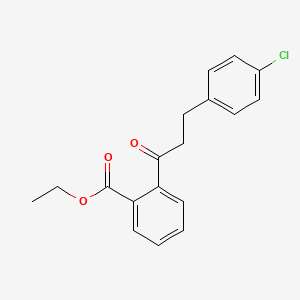

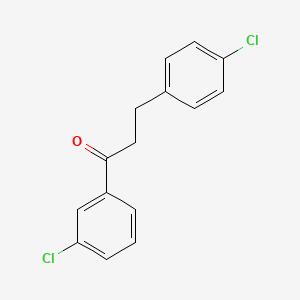

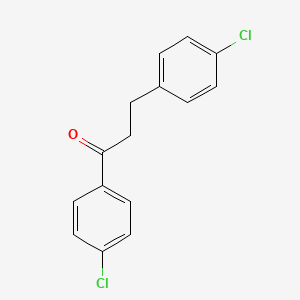

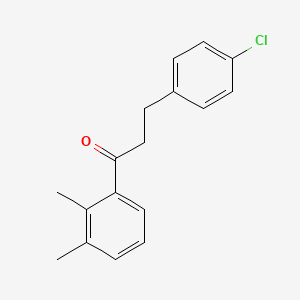

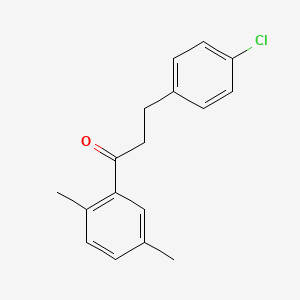

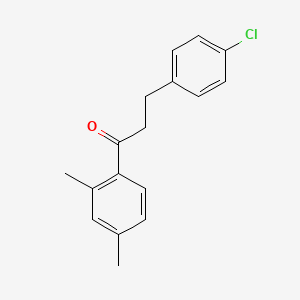

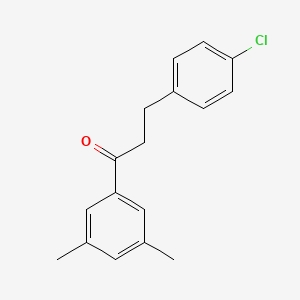

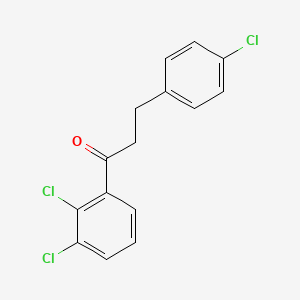

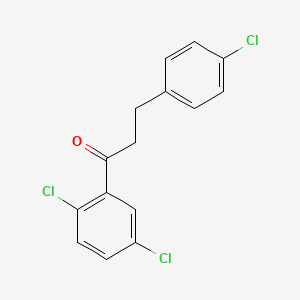

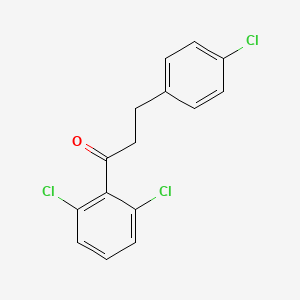

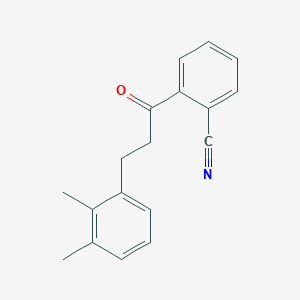

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.